molecular formula C3H4N2O2S2 B12957860 5-Methyl-1,3,4-thiadiazole-2-sulfinic acid

5-Methyl-1,3,4-thiadiazole-2-sulfinic acid

Katalognummer: B12957860
Molekulargewicht: 164.21 g/mol
InChI-Schlüssel: BJFSBGJEMJSHAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-1,3,4-thiadiazole-2-sulfinic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-thiadiazole-2-sulfinic acid typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-1,3,4-thiadiazole-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, thiols, and various substituted thiadiazole derivatives .

Wirkmechanismus

The mechanism of action of 5-Methyl-1,3,4-thiadiazole-2-sulfinic acid involves its interaction with biological targets such as enzymes and receptors. The compound’s sulfur and nitrogen atoms play a crucial role in binding to these targets, leading to various biological effects. The exact molecular pathways are still under investigation, but its antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes .

Vergleich Mit ähnlichen Verbindungen

  • 1,3,4-Thiadiazole-2-thiol
  • 1,3,4-Thiadiazole-2-sulfonic acid
  • 1,2,4-Thiadiazole

Comparison: 5-Methyl-1,3,4-thiadiazole-2-sulfinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it exhibits enhanced antimicrobial activity and different reactivity profiles in chemical reactions .

Eigenschaften

Molekularformel

C3H4N2O2S2

Molekulargewicht

164.21 g/mol

IUPAC-Name

5-methyl-1,3,4-thiadiazole-2-sulfinic acid

InChI

InChI=1S/C3H4N2O2S2/c1-2-4-5-3(8-2)9(6)7/h1H3,(H,6,7)

InChI-Schlüssel

BJFSBGJEMJSHAH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(S1)S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.